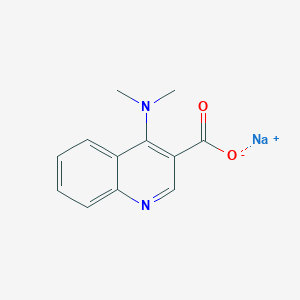
3-(dimethylamino)-N-((4-hydroxychroman-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(dimethylamino)-N-((4-hydroxychroman-4-yl)methyl)benzamide, also known as DMHMCH, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
3-(dimethylamino)-N-((4-hydroxychroman-4-yl)methyl)benzamide has been studied for its potential applications in various fields such as cancer research, neuroprotection, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, this compound has been found to protect against oxidative stress and prevent neuronal damage. In cardiovascular disease, this compound has been shown to have a vasodilatory effect and reduce blood pressure.
Mécanisme D'action
The mechanism of action of 3-(dimethylamino)-N-((4-hydroxychroman-4-yl)methyl)benzamide is not fully understood, but it has been suggested that it may act through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cell growth. In neuroprotection, this compound has been found to activate the Nrf2 pathway, which is involved in antioxidant defense and cell survival. In cardiovascular disease, this compound has been shown to activate the endothelial nitric oxide synthase pathway, which leads to vasodilation and reduced blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In neuroprotection, this compound has been found to increase the expression of antioxidant enzymes and protect against oxidative stress. In cardiovascular disease, this compound has been shown to increase nitric oxide production and improve vascular function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(dimethylamino)-N-((4-hydroxychroman-4-yl)methyl)benzamide in lab experiments is its potential for multiple applications in various fields. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments.
Orientations Futures
There are several future directions for 3-(dimethylamino)-N-((4-hydroxychroman-4-yl)methyl)benzamide research. In cancer research, further studies could explore its potential as a chemotherapeutic agent and its ability to target specific cancer cells. In neuroprotection, future studies could investigate its potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular disease, future studies could explore its potential as a treatment for hypertension and other cardiovascular conditions.
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research could lead to the development of new treatments for cancer, neurodegenerative diseases, and cardiovascular conditions.
Méthodes De Synthèse
3-(dimethylamino)-N-((4-hydroxychroman-4-yl)methyl)benzamide can be synthesized through a multi-step process starting with the reaction of 4-hydroxybenzaldehyde with dimethylaminoethyl chloride to form 4-(dimethylamino)benzaldehyde. This intermediate is then reacted with 4-hydroxy-2H-chromen-2-one in the presence of sodium hydride and acetic acid to form the final product, this compound.
Propriétés
IUPAC Name |
3-(dimethylamino)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-21(2)15-7-5-6-14(12-15)18(22)20-13-19(23)10-11-24-17-9-4-3-8-16(17)19/h3-9,12,23H,10-11,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNVCJQTTSMXQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2(CCOC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

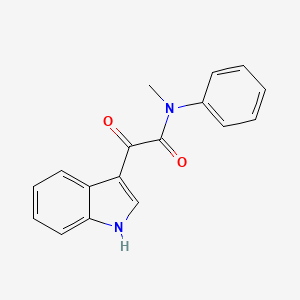
![(1,3-dimethyl-1H-pyrazol-5-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2946424.png)

![tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate](/img/structure/B2946429.png)
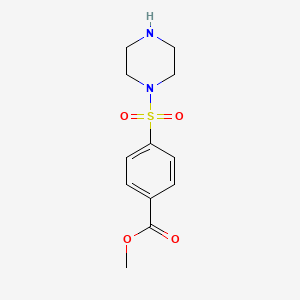

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2946436.png)
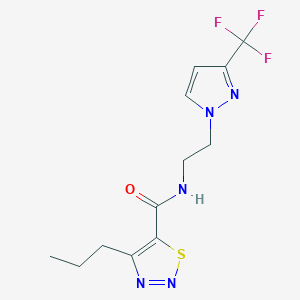
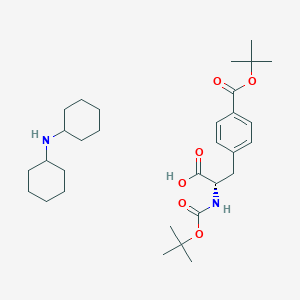
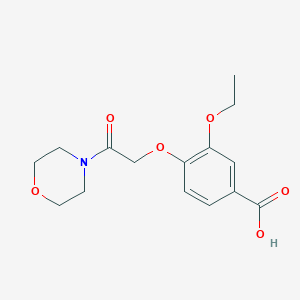

![4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid](/img/structure/B2946441.png)

